molecular formula C17H21N3O2S B2864321 3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide CAS No. 1797895-66-9

3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide

Cat. No.: B2864321
CAS No.: 1797895-66-9
M. Wt: 331.43
InChI Key: QWAZWJDQUMQNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide, with the CAS number 1797895-66-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H21N3O2S
  • Molecular Weight : 331.4 g/mol
  • Structure : The compound features a phenylthio group attached to a pyrazole moiety, which is linked to a tetrahydro-pyran ring through a propanamide chain.

Biological Activity Overview

Research indicates that compounds containing pyrazole and related structures exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, certain compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM. The compound's structure suggests it may interact similarly due to the presence of the pyrazole ring, which is known for such activities .

2. Antimicrobial Properties

Pyrazole-based compounds have been reported to exhibit antimicrobial effects against various bacterial strains. Research on similar derivatives showed promising results against E. coli, Bacillus subtilis, and fungal strains like Aspergillus niger at concentrations around 40 µg/mL . The presence of the phenylthio group may enhance these properties by increasing lipophilicity, aiding in membrane penetration.

3. Anticancer Potential

The structure of this compound suggests potential for anticancer activity, particularly through the inhibition of key enzymes involved in cancer cell proliferation. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are often upregulated in cancer .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, it may reduce inflammation-related pain and swelling.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like COX and lipoxygenase (LOX), which play critical roles in inflammatory responses and tumor growth.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, pyrazole derivatives exhibited significant anti-inflammatory effects compared to standard treatments like ibuprofen. The derivatives showed up to 78% inhibition of edema at optimal doses .

Case Study 2: Antimicrobial Testing

A series of pyrazole derivatives were tested against multidrug-resistant bacterial strains. Compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 2.5 to 20 µg/mL against various pathogens .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-17(8-11-23-16-4-2-1-3-5-16)19-14-12-18-20(13-14)15-6-9-22-10-7-15/h1-5,12-13,15H,6-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAZWJDQUMQNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.